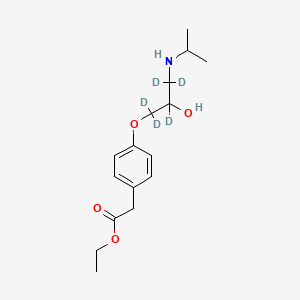

Metoprolol Acid-d5 Ethyl Ester

Vue d'ensemble

Description

Metoprolol Acid-d5 Ethyl Ester is a deuterated derivative of Metoprolol, a beta-blocker used primarily for the treatment of cardiovascular diseases such as hypertension, angina, and heart failure. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research, as it allows for the tracking of the compound within biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid-d5 Ethyl Ester typically involves the deuteration of Metoprolol Acid followed by esterification. The process begins with the introduction of deuterium atoms into the Metoprolol Acid molecule. This is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The deuterated Metoprolol Acid is then reacted with ethanol in the presence of a catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the integrity of the deuterium labeling and to produce a consistent and high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions: Metoprolol Acid-d5 Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include deuterated alcohols, ketones, and substituted esters, which are valuable intermediates in further chemical synthesis and research .

Applications De Recherche Scientifique

Metoprolol Acid-d5 Ethyl Ester is extensively used in scientific research due to its unique properties:

Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions and studies, allowing for precise tracking and analysis.

Biology: The compound is used in metabolic studies to understand the biotransformation and pharmacokinetics of Metoprolol in biological systems.

Medicine: It aids in the development of new beta-blockers and other cardiovascular drugs by providing insights into the metabolic pathways and interactions of Metoprolol.

Mécanisme D'action

Metoprolol Acid-d5 Ethyl Ester exerts its effects by selectively binding to and antagonizing beta-1 adrenergic receptors in cardiac cells. This inhibition decreases cardiac output by producing negative chronotropic (heart rate) and inotropic (contractility) effects. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed pharmacokinetic and metabolic studies by providing a distinguishable marker .

Comparaison Avec Des Composés Similaires

Metoprolol Acid: The non-deuterated form of Metoprolol Acid-d5 Ethyl Ester.

Metoprolol Tartrate: A commonly used beta-blocker for treating cardiovascular diseases.

Metoprolol Succinate: An extended-release form of Metoprolol used for chronic conditions

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research and development, distinguishing it from its non-deuterated counterparts .

Activité Biologique

Metoprolol Acid-d5 Ethyl Ester is a derivative of the widely used beta-blocker metoprolol, which primarily acts on β-1 adrenergic receptors in cardiac tissues. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

1. Pharmacodynamics

This compound exhibits similar pharmacological properties to its parent compound, metoprolol. The primary mechanism of action involves selective antagonism of β-1 adrenergic receptors, leading to:

- Negative Chronotropic Effect : Decreases heart rate by inhibiting the pacemaker activity in the sinoatrial node.

- Negative Inotropic Effect : Reduces myocardial contractility, thereby decreasing cardiac output.

- Reduced Oxygen Demand : Lowers myocardial oxygen consumption, beneficial in conditions like angina and heart failure.

| Mechanism | Effect |

|---|---|

| β-1 Adrenergic Blockade | Decreased heart rate |

| Calcium Channel Inhibition | Reduced myocardial contractility |

| Decreased Cyclic AMP Levels | Lowered cardiac workload |

2. Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption from the gastrointestinal tract with a bioavailability of approximately 50% due to first-pass metabolism.

- Distribution : High volume of distribution (4.2 L/kg), indicating extensive tissue uptake, including crossing the blood-brain barrier.

- Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 isoenzymes, leading to various inactive metabolites.

- Elimination Half-life : Approximately 3 to 7 hours for immediate-release formulations.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Volume of Distribution | 4.2 L/kg |

| Primary Metabolism | CYP2D6, CYP3A4 |

| Elimination Half-life | 3-7 hours |

3. Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

-

Cardiovascular Outcomes :

- A clinical trial demonstrated that metoprolol significantly reduced mortality rates in patients with heart failure by 34% compared to placebo over one year . While specific data on the ethyl ester form is limited, it is hypothesized that similar effects may be observed due to its structural similarity.

- Environmental Impact :

- Therapeutic Efficacy in Hypertension :

4. Conclusion

This compound presents a promising area for further research due to its biological activity akin to metoprolol. Its selective action on β-1 adrenergic receptors positions it as a valuable therapeutic agent for cardiovascular conditions. Continued investigation into its pharmacokinetic properties and environmental implications will be essential for understanding its full potential and safety profile.

Propriétés

IUPAC Name |

ethyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-4-20-16(19)9-13-5-7-15(8-6-13)21-11-14(18)10-17-12(2)3/h5-8,12,14,17-18H,4,9-11H2,1-3H3/i10D2,11D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIXSDYNGSUACV-FIWUMSIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OCC)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676047 | |

| Record name | Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189704-28-6 | |

| Record name | Ethyl [4-({2-hydroxy-3-[(propan-2-yl)amino](~2~H_5_)propyl}oxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.